2-acetyloxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7O4- |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-acetyloxybenzoate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/p-1 |
InChI Key |
BSYNRYMUTXBXSQ-UHFFFAOYSA-M |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Historical Context of Synthesis and Chemical Discovery
The journey to the synthesis of 2-acetyloxybenzoate, in the form of acetylsalicylic acid, is a multi-step narrative involving several chemists over many decades. The story begins with the extraction of salicin (B1681394) from willow bark, a substance used for its medicinal properties for centuries. wikipedia.orgpharmaceutical-journal.com In 1828, Joseph Buchner, a German professor of pharmacy, successfully extracted the active ingredient from willow, naming the bitter, yellow crystals salicin. pharmaceutical-journal.com This was followed by the conversion of salicin into salicylic (B10762653) acid. grapefrute.com
The first synthesis of acetylsalicylic acid is credited to the French chemist Charles Frédéric Gerhardt in 1853. wikipedia.orghistory.com He produced the compound by treating sodium salicylate (B1505791) with acetyl chloride. wikipedia.orgnih.gov However, Gerhardt's method yielded an impure and unstable form of the compound, and he did not pursue its marketing. nih.govgrapefrute.com
Decades later, in 1897, chemists at the German company Bayer began to investigate acetylsalicylic acid as a potentially less irritating alternative to the commonly used salicylate medicines. wikipedia.org It was during this time that Felix Hoffmann, a chemist at Bayer, successfully synthesized acetylsalicylic acid in a pure and stable form on August 10, 1897. wikipedia.orgwikipedia.orgejmanager.com Hoffmann achieved this by refluxing salicylic acid with acetic anhydride (B1165640). wikipedia.org This synthesis is considered a landmark achievement, leading to the commercial production of the drug. education.gov.ck By 1899, Bayer had named the drug "Aspirin" and was marketing it globally. wikipedia.orgwikipedia.org The name "Aspirin" was derived from "A" for the acetyl group, "spir" from Spiraea, a genus of shrubs that also provide salicylic acid, and "in," a common suffix for drugs at the time. pharmaceutical-journal.comsciencehistory.org
There is some historical debate regarding the true inventor of the stable synthesis of acetylsalicylic acid. Arthur Eichengrün, who was Hoffmann's superior at Bayer, later claimed that he had directed Hoffmann to synthesize the compound and that his role was not properly credited. wikipedia.orgchemistryviews.org Modern scholarship has given more recognition to Eichengrün's contributions to the development of aspirin (B1665792). history.com
Chemical Significance and Research Trajectories
The chemical significance of 2-acetyloxybenzoate and its parent compound, acetylsalicylic acid, extends far beyond its initial applications. Research into its mechanism of action has opened up new avenues of scientific inquiry. In 1971, British pharmacologist John Vane discovered that acetylsalicylic acid inhibits the production of prostaglandins (B1171923), which are hormone-like substances involved in inflammation. chemistrytalk.orgwikidoc.org This discovery, which earned him a Nobel Prize, was a pivotal moment in understanding the compound's effects. wikidoc.orgacs.org
Further research has elucidated that acetylsalicylic acid irreversibly inhibits cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govatamanchemicals.com This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are involved in processes like platelet aggregation. chemistrytalk.orgnih.gov
The unique mechanism of action has spurred extensive research into new applications. For instance, the antiplatelet properties have led to investigations into its role in preventing cardiovascular and cerebrovascular diseases. chemistrytalk.orgnih.gov Research has also explored its potential in other areas, with studies investigating its effects on various biological pathways. ontosight.aivulcanchem.com
The study of this compound derivatives has also become a significant research trajectory. For example, the synthesis and properties of compounds like ethyl this compound and aspirin (B1665792) eugenol (B1671780) ester are being explored. vulcanchem.comvulcanchem.com Ethyl this compound is noted as an important analytical standard in pharmaceutical quality control. vulcanchem.com Research into derivatives also includes exploring their potential as anticancer agents and their interactions with various biological targets. ontosight.ai
Structural Framework and Functional Group Analysis in Research Contexts
Established Synthetic Methodologies
The creation of the this compound structure is primarily achieved through the esterification of salicylic acid. Various methods have been established, from classic laboratory procedures to large-scale industrial processes.
The most fundamental and widely recognized method for synthesizing this compound is the O-acetylation of salicylic acid. This esterification reaction involves treating salicylic acid with acetic anhydride, which results in the conversion of the phenolic hydroxyl (-OH) group of salicylic acid into an acetyl ester group (-OCOCH₃). atamanchemicals.com This reaction yields 2-acetyloxybenzoic acid and acetic acid as a byproduct. atamanchemicals.com
The general chemical equation is: C₇H₆O₃ (salicylic acid) + (CH₃CO)₂O (acetic anhydride) → C₉H₈O₄ (acetylsalicylic acid) + CH₃COOH (acetic acid)
After the reaction is complete, water is typically added to quench any remaining excess acetic anhydride and to facilitate the crystallization of the final product. slideplayer.com Alternative esterification routes include the direct acetylation of a pre-existing salicylate (B1505791) ester, such as ethyl salicylate, with acetic anhydride, or the esterification of acetylsalicylic acid itself with an alcohol like ethanol (B145695) to produce the corresponding ester derivative. vulcanchem.com
Catalysts are crucial for accelerating the rate of esterification. Historically, strong mineral acids have been the catalysts of choice. Concentrated sulfuric acid is a highly effective and commonly used catalyst in this reaction. slideplayer.comabcr-mefmo.org Phosphoric acid is also frequently employed and is considered a somewhat safer alternative to the highly corrosive sulfuric acid. njit.edu
In addition to strong acids, other catalytic systems have been developed. These include:
Metal Oxides : Simple metal oxides such as zinc oxide (ZnO) and calcium oxide (CaO) can catalyze the acetylation. These compounds also act as a base in the reaction. sciencesnail.comgoogle.com
Solid Acid Catalysts : To overcome the issues associated with corrosive liquid acids, a variety of solid acid catalysts have been explored. These heterogeneous catalysts are easily separated from the reaction mixture, reducing waste and environmental impact. Examples include zeolites (like H-beta, H-Y, and H-ZSM-5) and various clays. vulcanchem.comresearchgate.netgoogle.com
The following table summarizes various catalytic systems used in the synthesis.
| Catalyst Type | Specific Example | Key Characteristics |
| Mineral Acid | Concentrated Sulfuric Acid (H₂SO₄) | Traditional, highly effective, but corrosive and generates hazardous waste. slideplayer.comabcr-mefmo.org |
| Mineral Acid | Phosphoric Acid (H₃PO₄) | A common, safer alternative to sulfuric acid. abcr-mefmo.orgnjit.edu |
| Metal Oxide | Zinc Oxide (ZnO) | Acts as both a catalyst and a base. sciencesnail.comgoogle.com |
| Zeolite | Zeolite H-beta | A solid acid catalyst that is reusable and less corrosive. vulcanchem.comgoogle.com |
| Heteropolyacid | Nanosilica-supported Preyssler acid | A highly active solid acid catalyst, effective even at room temperature. scispace.com |
On an industrial scale, the synthesis of this compound (as acetylsalicylic acid) is a highly optimized process designed for maximum yield and cost-efficiency. The synthesis often begins with basic petrochemicals, starting with the production of phenol (B47542) from benzene via the Cumene process. sciencesnail.com The phenol is then converted to salicylic acid using the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide with carbon dioxide under pressure. sciencesnail.com
The final step is the acetylation of salicylic acid. A common industrial method involves reacting salicylic acid with an excess of acetic anhydride in a reactor, often under pressure, at temperatures around 90-100°C for several hours. google.comresearchgate.net After the reaction is complete, the mixture is cooled significantly (to approximately 0-5°C) to induce crystallization of the acetylsalicylic acid. google.comresearchgate.net Industrial processes emphasize efficiency through measures like the recovery and recycling of solvents and unreacted materials. researchgate.net The use of continuous flow reactors is also a feature of modern industrial synthesis, allowing for better control over reaction parameters and increased throughput compared to batch processing.
Catalytic Systems in this compound Synthesis
Green Chemistry Principles in this compound Production
The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, have been increasingly applied to the synthesis of this compound. This has led to innovations in solvent use and catalyst development.
A significant focus of green synthesis is the reduction or elimination of volatile and toxic organic solvents.
Solvent-free Synthesis : Several methods have been developed that proceed without any solvent. Microwave-assisted synthesis is a prominent example, where microwave irradiation provides the energy for the reaction, often eliminating the need for a catalyst and drastically reducing reaction times. acs.orgpace.edu Another solvent-free approach is mechanochemistry, where the reactants are combined by grinding, providing the mechanical energy to initiate the reaction. researchgate.net The use of solid acid catalysts, such as nano-crystalline sulfated zirconia, also facilitates solvent-free conditions. researchgate.netgoogle.com
Ionic Liquids (ILs) : Ionic liquids are salts that are liquid at low temperatures and are considered green solvents due to their negligible vapor pressure, which prevents their release into the atmosphere. nih.gov They can function as both the solvent and the catalyst in the synthesis of this compound. nih.govnih.gov Specific examples like tropine-based functionalized acidic ionic liquids (FAILs) and glutamate (B1630785) ionic liquids have shown high yields and offer the significant advantage of being recyclable. nih.govnih.govresearchgate.net
The development of sustainable catalysts is a cornerstone of greening the synthesis of this compound. The primary goal is to replace hazardous and difficult-to-handle liquid acid catalysts with solid, reusable alternatives.
Solid Acid Catalysts : As mentioned previously, solid acids are central to sustainable catalyst development. Their key advantage is the ease of separation from the reaction product via simple filtration, which allows them to be recovered, regenerated, and reused multiple times. google.com This minimizes waste and prevents the corrosion of equipment associated with mineral acids. scispace.com Catalysts like sulfated zirconia, various zeolites, and heteropolyacids supported on silica (B1680970) have demonstrated excellent yields (up to 95%) and high selectivity under environmentally friendly conditions. researchgate.netgoogle.comscispace.com
Microwave-Assisted, Catalyst-Free Reactions : The use of microwave technology can provide sufficient energy to drive the acetylation of salicylic acid without the need for any catalyst. pace.educonfex.com This approach represents a significant advancement in green chemistry, as it reduces the number of reagents required and simplifies the purification process.
The following table compares traditional and green chemistry approaches to the synthesis.
| Feature | Traditional Approach | Green Chemistry Approach |
| Catalyst | Concentrated H₂SO₄ or H₃PO₄ | Reusable solid acids (zeolites, sulfated zirconia), ionic liquids, or no catalyst (microwave). abcr-mefmo.orggoogle.comscispace.com |
| Solvent | Often uses excess acetic anhydride or other organic solvents. google.com | Solvent-free (microwave, mechanochemistry) or use of recyclable ionic liquids. acs.orgresearchgate.netnih.gov |
| Energy | Conventional heating (hot water bath, etc.). pace.edu | Microwave irradiation for rapid, direct heating. acs.org |
| Waste | Generates corrosive acidic waste that requires neutralization and disposal. scispace.com | Minimal waste due to catalyst recycling and elimination of solvents. |
| Yield | ~80% abcr-mefmo.org | Often higher, up to 95-97% with optimized solid acid catalysts. google.com |
Solvent Selection and Optimization for Environmentally Benign Synthesis
Synthesis of this compound Derivatives and Analogues
The versatile structure of this compound allows for a multitude of chemical modifications, leading to a wide array of derivatives and analogues with tailored properties. These modifications can be broadly categorized into alterations of the acetyl group, the benzoate moiety, or the covalent linkage of the entire molecule to other chemical entities to form prodrugs.
Chemical Modification of the Acetyl Group
The acetyl group of this compound is a key site for chemical modification. While the classic synthesis of aspirin (B1665792) involves the acetylation of salicylic acid's phenolic hydroxyl group with acetic anhydride, variations in the acylating agent can introduce different functional groups. okstate.edu This esterification is a type of nucleophilic acyl substitution where the hydroxyl group of salicylic acid attacks the electrophilic carbonyl carbon of the acylating agent. vaia.com
Strategies to modify this part of the molecule often involve replacing the acetyl group with other acyl groups to modulate the compound's properties. For instance, derivatives have been synthesized by reacting salicylic acid with different acyl chlorides or anhydrides. mdpi.com These modifications can influence the compound's reactivity and biological activity. One study reported the synthesis of various 5‐(N‐phenethylamino)salicylic acid derivatives starting from the corresponding salicylic acid esters, which involved the rapid and selective reduction of an amide group over an ester group. tandfonline.com
Table 1: Examples of Reagents for Acetyl Group Modification
| Reactant | Modifying Agent | Resulting Derivative Class | Reference |
| Salicylic acid | Acetic anhydride | Acetylsalicylic acid (Aspirin) | |
| Salicylic acid | Other acyl chlorides/anhydrides | Acyl-salicylate derivatives | mdpi.com |
| 2-(3,4-dihydroxyphenyl) acetic acid | Acetic anhydride | 2-(3,4-diacetoxyphenyl)acetic acid | mdpi.com |
Chemical Modification of the Benzoate Moiety
The benzoate portion of this compound offers several avenues for derivatization, primarily through reactions involving the carboxylic acid group and the aromatic ring.
The carboxylic acid group is a common target for modification. Esterification with various alcohols can yield a range of ester derivatives. teachnlearnchem.com For example, methyl salicylate is produced by reacting salicylic acid with methyl alcohol. teachnlearnchem.com Another significant modification is the conversion of the carboxylic acid to an amide. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. uobasrah.edu.iq This acyl chloride can then be reacted with various amines, including amino acids, to form amide derivatives. uobasrah.edu.iq The synthesis of salicylamides can also be accomplished by reacting a C4 or higher alkyl ester of salicylic acid with an amine. google.com
The aromatic ring of the benzoate moiety can also be functionalized. For example, 4-amino salicylic acid can be used as a starting material to introduce various substituents at the 4-position. jst.go.jp One study detailed the synthesis of salicylic acid, 4-(3-morpholinopropionamido)-, pentyl ester, hydrochloride, which involves modifications at both the carboxyl and an amino group on the ring. ontosight.ai
Table 2: Examples of Benzoate Moiety Modifications
| Modification Site | Reaction Type | Reagents | Resulting Derivative Class | Reference |
| Carboxylic acid | Esterification | Alcohols (e.g., methyl alcohol) | Salicylate esters | teachnlearnchem.com |
| Carboxylic acid | Amidation | Thionyl chloride, Amines | Salicylamides | uobasrah.edu.iq |
| Aromatic Ring (4-position) | Various | 4-amino salicylic acid | 4-substituted salicylic acid derivatives | jst.go.jp |
Prodrug Design and Synthesis Strategies (focusing on chemical conjugation, not clinical application)
Prodrug design is a key strategy to improve the properties of this compound. This involves covalently linking the parent drug to another chemical moiety, which is designed to be cleaved in vivo to release the active drug. humanjournals.com The primary goal of this chemical conjugation is often to enhance properties like solubility or to target specific tissues. humanjournals.comresearchgate.net
A common approach is the formation of ester or amide linkages. nih.gov For instance, the carboxylic acid group of this compound can be esterified with a promoiety containing a hydroxyl group. google.com One example is the synthesis of 2-(acetyloxy)benzoic acid 3-[(nitrooxy)methyl] phenyl ester (NCX-4016). spandidos-publications.com Similarly, amide-linked prodrugs can be synthesized by conjugating the carboxylic acid with an amino-containing molecule. researchgate.net
Another strategy involves creating mutual prodrugs, where this compound is linked to another active drug molecule. For example, derivatives have been synthesized by linking aspirin to various heterocyclic rings. researchgate.net The synthesis of these conjugates often involves the use of coupling agents or the formation of reactive intermediates like acyl chlorides. uobasrah.edu.iqspandidos-publications.com
Lipid-based prodrugs, or "lipidization," is another important strategy where this compound is conjugated to lipids like fatty acids or glycerides. researchgate.netnih.gov This can be achieved by forming an ester or amide bond between the drug and the lipid carrier. nih.gov For example, a drug with a hydroxyl or amino group can be linked to the carboxylate group of a fatty acid. nih.gov
Table 3: Prodrug Conjugation Strategies for this compound
| Conjugation Moiety | Linkage Type | Example of Resulting Prodrug | Reference |
| Nitrooxy-containing molecule | Ester | 2-(acetyloxy)benzoic acid 3-[(nitrooxy)methyl] phenyl ester | spandidos-publications.com |
| Heterocyclic ring | Amide | Aspirin-heterocycle conjugates | researchgate.net |
| Amino Acid (Lysine) | Ionic/Salt | This compound;(5-amino-5-carboxypentyl)azanium | nih.gov |
| Lipid (Fatty Acid) | Ester/Amide | Lipid-aspirin conjugates | nih.gov |
| H2S-releasing moiety | Ester | 2-acetyloxybenzoic acid 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester | nih.gov |
Hydrolysis Kinetics and Mechanistic Pathways
The hydrolysis of this compound to salicylic acid and acetic acid is a well-studied degradation pathway. chembk.comscispace.com The kinetics of this reaction are typically found to follow pseudo-first-order kinetics. scispace.comajol.info The rate of this breakdown can be influenced by several factors, including the presence of acids, bases, and the surrounding solvent. scispace.comnih.govgre.ac.uk
Under acidic conditions, the hydrolysis of the ester in this compound is catalyzed. The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of salicylic acid and a protonated acetic acid molecule. This process is an example of a nucleophilic acyl substitution reaction. vaia.com
The hydrolysis of this compound is significantly accelerated in the presence of a base. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and a phenoxide ion. Subsequent protonation yields salicylic acid and acetic acid. This reaction is generally faster than acid-catalyzed hydrolysis. chembk.com
This compound can undergo spontaneous hydrolysis in aqueous solutions, even in the absence of strong acids or bases. scispace.com The rate of this spontaneous degradation is influenced by the pH of the solution. The compound is most stable in an acidic environment and becomes progressively less stable as the pH increases. In the solid state, the presence of moisture can also lead to slow hydrolysis. chembk.com
Several factors can influence the rate and products of this compound hydrolysis:
pH: The rate of hydrolysis is highly dependent on the pH of the environment. It is generally slow in acidic conditions and increases as the pH becomes more alkaline.
Temperature: An increase in temperature accelerates the rate of hydrolysis. nih.gov The decomposition of this compound follows the Arrhenius equation, with a reported activation energy of 18 kcal/mol for its hydrolysis. nih.gov
Solvent Environment: The polarity of the solvent can affect the stability of this compound. scispace.com For instance, it is most stable in a phosphate (B84403) buffer (0.1 M, pH 7.4) and least stable in a glycerol/water system. scispace.comajol.info The presence of certain compounds, like polyethylene (B3416737) glycol, may alter the hydrolysis pathway from trans-esterification to an electrophilic type of reaction. scispace.com
Interactive Data Table: Half-life of this compound in Different Solvents
| Solvent System | pH | Half-life (hours) |
| Phosphate Buffer | 7.4 | 537.21 ± 8.42 |
| Boric Acid Buffer | 10.4 | 256.67 ± 2.35 |
| 10% Dextrose Solution | - | 261.61 ± 2.306 |
| Glycerol/Water System | - | 155.31 ± 2.33 |
This data is based on a study by Onah, J.O. (2003) and demonstrates the influence of the solvent environment on the stability of this compound. scispace.comajol.info
Spontaneous Hydrolysis under Varying Conditions
Transesterification Reactions
This compound can undergo transesterification, which is the transformation of an ester from one alkoxy group to another. vaia.com This reaction can be catalyzed by acids or enzymes. vaia.com For instance, when treated with an alcohol in the presence of an acid catalyst, the acetyl group of this compound can be transferred to the alcohol, forming a new ester and salicylic acid. winthrop.edu This reaction is a key mechanism in certain biological processes. vaia.com
Thermal Degradation Pathways and Mechanisms
The thermal degradation of this compound in the solid state is a complex process. Studies using thermogravimetric analysis (TGA) have shown that the degradation typically occurs in two main stages. researchgate.net The first stage, occurring at approximately 150°C, involves the initial decomposition, while the second stage occurs at higher temperatures. netzsch.com The maximum degradation temperature has been reported to be around 181°C. researchgate.net Differential Scanning Calorimetry (DSC) studies have shown that the degradation steps are dependent on the thermal treatment. gre.ac.uk The decomposition products can include acetic acid and salicylic acid. netzsch.com
Photochemical Reactivity and Degradation
The photochemical degradation of this compound, commonly known as aspirin, has been the subject of various studies, particularly in aqueous solutions. The process often involves hydrolysis and the formation of several intermediate products. nih.govnih.gov
When aqueous solutions of this compound are exposed to UV light, a decrease in the intensity of its photoluminescence (PL) band is observed. nih.govnih.gov This indicates the degradation of the compound. This behavior is also seen when the solution contains a phosphate buffer at varying pH levels (6.4, 7, and 8) or in the presence of sodium hydroxide. nih.govresearchgate.net The photodegradation process can lead to the formation of intermediates that may be more toxic than the parent compound. nih.gov The mechanisms of degradation are complex and can include hydrolysis, electrophilic addition, electron transfer, decarboxylation, and aromatic ring opening. nih.gov
In the presence of a TiO2-polymeric film photocatalyst and solar light, this compound degrades into several organic compounds before eventually mineralizing into carbon dioxide and water. mdpi.comresearchgate.net The primary degradation pathway involves the generation of hydroxyl radicals, which are dominant in the degradation process. mdpi.comresearchgate.net Liquid chromatography/mass spectroscopy (LC/MS) analysis has identified salicylic acid and acetic acid as major intermediates in this process. mdpi.comresearchgate.net The degradation process is time-dependent, with total organic carbon (TOC) values decreasing as the irradiation time increases, signifying the breakdown of the parent compound into lower molecular weight compounds. mdpi.com
The pH of the solution can influence the photodegradation process. Studies have shown that the degradation and mineralization of this compound are highest at a pH of 10 in a UV/O3 system. researchgate.net
The table below summarizes the intermediates identified during the photocatalytic degradation of this compound.
| Intermediate Compound | Molecular Weight ( g/mol ) | Detection Method |
| Salicylic acid | 138.12 | LC/MS |
| Acetic acid | 60.05 | LC/MS |
| Muconic acid | 142.11 | Inferred from reaction pathway |
| Malic acid | 134.09 | Inferred from reaction pathway |
| Malonic acid | 104.06 | Inferred from reaction pathway |
| Data derived from studies on the photocatalytic degradation of this compound. mdpi.comresearchgate.net |
Oxidative Stability and Reaction Pathways
The oxidative stability of this compound is a critical aspect of its chemical behavior. It is susceptible to degradation under oxidative conditions, often initiated by the hydrolysis of the ester group. journaljpri.comoup.com
Advanced oxidation processes (AOPs) are effective in degrading this compound. mdpi.com These processes utilize highly reactive species, particularly hydroxyl radicals. researchgate.netmdpi.com In a plasma in liquid process (PiLP), hydroxyl radicals attack the carbonyl bonds of this compound, leading to the formation of salicylic acid through demethylation. mdpi.com The aromatic ring of the resulting salicylic acid can then be hydroxylated to form dihydroxybenzoic acid isomers, which subsequently undergo ring-opening to yield aliphatic acids like maleic acid and fumaric acid. mdpi.com These are further broken down into smaller organic acids such as oxalic acid, succinic acid, and formic acid, and ultimately mineralized to carbon dioxide and water. mdpi.com
The presence of hydrogen peroxide (H2O2) can enhance the electrochemical oxidation of this compound. electrochemsci.org The addition of H2O2 accelerates the degradation by generating more hydroxyl radicals. electrochemsci.org However, an excess of H2O2 can act as a scavenger for these radicals, which can decrease the degradation rate. mdpi.comelectrochemsci.org
Forced degradation studies have shown that this compound degrades under oxidative conditions using 3% H2O2. journaljpri.com The degradation is more pronounced in basic conditions compared to acidic hydrolysis. journaljpri.com
The initial sites of oxidation by hydroxyl radicals are primarily on the benzene ring of the this compound molecule. researchgate.net This leads to the formation of salicylic acid, which is then further oxidized. nih.govresearchgate.net The oxidation pathways can involve hydroxylation and decarboxylation of the benzene ring, followed by ring opening and further oxidation of the resulting chain byproducts. researchgate.net
The table below outlines the degradation of this compound under different oxidative conditions.
| Condition | Degradation (%) | Reference |
| Acidic Hydrolysis | 32.63 | journaljpri.com |
| Basic Hydrolysis | 10.17 | journaljpri.com |
| Oxidative Hydrolysis (3% H2O2) | 15.48 | journaljpri.com |
| Data from a forced degradation study. journaljpri.com |
Molecular and Biochemical Interactions of 2 Acetyloxybenzoate
Enzyme Interaction Mechanisms (Non-Clinical Focus)
The primary mechanism of action for 2-acetyloxybenzoate, commonly known as aspirin (B1665792), involves the irreversible inhibition of cyclooxygenase (COX) enzymes. vulcanchem.comatamanchemicals.comnih.gov This inhibition is central to its effects and has been a subject of extensive research.
Molecular Basis of Cyclooxygenase Enzyme Inhibition (COX-1 and COX-2)
This compound acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. atamanchemicals.comnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes. nih.govccjm.org The inhibition of COX-1 is linked to the compound's antiplatelet effects, while the inhibition of COX-2 is primarily associated with its anti-inflammatory and analgesic properties. atamanchemicals.comnih.gov
The interaction between this compound and COX enzymes occurs within a hydrophobic channel of the enzyme. ccjm.org While other non-steroidal anti-inflammatory drugs (NSAIDs) bind reversibly to these enzymes, this compound is unique in its ability to cause irreversible inhibition. nih.govnih.gov
Acetylation of Serine Residues in Enzyme Active Sites
The irreversible inhibition of COX enzymes by this compound is achieved through a covalent modification known as acetylation. nih.govgusc.lv The acetyl group from this compound is transferred to a specific serine residue within the active site of the COX enzymes. vulcanchem.comatamanchemicals.comnih.gov In COX-1, this key residue is Ser529, and in COX-2, it is Ser516 or Ser530. vulcanchem.comnih.govncats.io
This acetylation physically blocks the active site, preventing the substrate, arachidonic acid, from binding and thereby halting the synthesis of prostaglandins. nih.govnih.gov The covalent nature of this bond means that the enzyme is permanently inactivated. For anucleated cells like platelets, which lack the machinery to synthesize new proteins, the effect of this compound lasts for the entire lifespan of the platelet. nih.gov
Interestingly, the acetylation of COX-2 does not completely abolish its enzymatic activity but rather alters it. nih.govnih.gov The acetylated COX-2 enzyme gains a new catalytic function, producing 15R-hydroxy-eicosatetraenoic acid (15R-HETE) instead of prostaglandins. nih.govnih.gov
Inhibition of Prostaglandin Synthesis Pathways (Biochemical Level)
By acetylating and inactivating COX-1 and altering the function of COX-2, this compound effectively blocks the production of prostaglandins. atamanchemicals.compharmacompass.com Prostaglandins are key signaling molecules involved in a variety of physiological processes, including inflammation, pain perception, and fever. The reduction in prostaglandin levels is the direct biochemical consequence of this compound's enzymatic inhibition. vulcanchem.comatamanchemicals.com This leads to the compound's well-known anti-inflammatory, analgesic, and antipyretic effects. atamanchemicals.com The inhibition of thromboxane (B8750289) A2 synthesis in platelets, a direct result of COX-1 inhibition, leads to decreased platelet aggregation. vulcanchem.comnih.gov
Investigations into Other Potential Enzyme Targets (e.g., bacterial enzymes)
While the primary targets of this compound are COX enzymes, some research suggests potential interactions with other enzymes, including those in bacteria. For instance, it has been hypothesized that 2-acetylphenyl benzoate (B1203000), a related compound, may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. However, the specific molecular targets and the precise mechanisms of these interactions are still under investigation and are not as well-characterized as the interactions with cyclooxygenases.
Protein Binding and Complex Formation Studies
The interaction of this compound and its metabolites with proteins, particularly plasma proteins, is a crucial aspect of its pharmacokinetics and distribution in the body.
Ligand-Protein Binding Characterization (e.g., molecular docking, experimental validation of binding)
Upon administration, this compound is rapidly hydrolyzed to its active metabolite, salicylate (B1505791). mitotox.org Salicylate exhibits significant binding to plasma proteins, primarily albumin. atamanchemicals.commitotox.org Approximately 50-80% of salicylate in the blood is bound to human serum albumin. atamanchemicals.com This binding is concentration-dependent, and saturation of these binding sites can lead to an increase in the concentration of free, active salicylate. atamanchemicals.comnih.gov In contrast, this compound itself shows negligible binding to plasma proteins. mitotox.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. iajpr.com This method helps in understanding the binding modes and affinities between a ligand and its target protein. iajpr.comjddtonline.info For this compound and its derivatives, molecular docking studies can elucidate the specific interactions within the binding pockets of COX enzymes and other potential protein targets. researchgate.netnih.gov These computational predictions are often validated through experimental methods to confirm the binding interactions. mdpi.com
Interactive Data Table: Key Protein Interactions of this compound and its Metabolite
| Compound | Interacting Protein | Binding Specificity | Key Residue Interaction | Consequence of Binding |
| This compound | Cyclooxygenase-1 (COX-1) | Irreversible, Covalent | Acetylation of Serine 529 | Inhibition of prostaglandin and thromboxane synthesis |
| This compound | Cyclooxygenase-2 (COX-2) | Irreversible, Covalent | Acetylation of Serine 516/530 | Altered enzyme activity, production of 15R-HETE |
| Salicylate | Human Serum Albumin | Reversible, Non-covalent | Not specified | Plasma transport and distribution |
Structural Biology of this compound-Protein Complexes (e.g., X-ray crystallography, cryo-EM)
The precise mechanisms by which this compound (aspirin) exerts its effects are primarily understood through the lens of structural biology. High-resolution techniques like X-ray crystallography have been instrumental in elucidating the atomic-level interactions between this compound and its protein targets.
A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms, COX-1 and COX-2. This compound inhibits these enzymes by covalently modifying a specific serine residue (Ser-530) within the active site. X-ray crystal structures have revealed that the acetylation of Ser-530 by this compound physically blocks the channel leading to the enzyme's active site. nih.govnih.gov This blockage prevents the substrate, arachidonic acid, from reaching the catalytic core, thereby inhibiting the production of prostaglandins. nih.govrcsb.org
The crystal structure of human COX-2 acetylated by this compound, resolved to 2.0 Å, confirms that the acetylated Ser-530 completely obstructs access to the hydrophobic groove of the active site. nih.govrcsb.org Interestingly, while acetylation fully inactivates COX-1, it only alters the activity of COX-2, causing it to produce 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) instead of prostaglandins. nih.gov Structural studies suggest this difference may arise from two distinct rotameric states of the acetyl-serine side chain, which block the active channel to different extents. nih.gov
Beyond the COX enzymes, X-ray crystallography has identified other binding partners. A notable example is phospholipase A2 (PLA2). The crystal structure of the complex between PLA2 and this compound, determined at 1.9 Å resolution, shows the inhibitor molecule embedded within a hydrophobic channel of the enzyme. rcsb.orgresearchgate.net This binding involves key interactions with a calcium ion and the amino acid residues His 48 and Asp 49. researchgate.net The high quality of the electron density map for the bound this compound has allowed for a precise description of these interactions, confirming a specific and high-affinity binding with a dissociation constant (Kd) of 6.4 x 10⁻⁶ M. researchgate.net
While X-ray crystallography has been the dominant technique, advancements in cryo-electron microscopy (cryo-EM) are enabling the study of larger and more complex protein assemblies that are difficult to crystallize. nih.govnih.gov Although specific cryo-EM studies focusing solely on this compound complexes are not as prevalent as crystallographic studies, the technique holds promise for visualizing its interactions within larger cellular machinery. nih.gov
Table 1: Selected this compound-Protein Complex Crystal Structures
Supramolecular Chemistry and Co-crystallization Research
The field of crystal engineering utilizes non-covalent interactions to design and assemble novel multicomponent crystalline solids, known as co-crystals, with tailored physical and chemical properties. japsonline.comnih.gov this compound has been a frequent subject of co-crystallization research aimed at improving its stability and dissolution characteristics. japsonline.comresearchgate.net The design of these co-crystals is typically guided by the principles of supramolecular synthon theory, which identifies predictable and robust hydrogen-bonding patterns between functional groups. nih.govrsc.org
The carboxylic acid group of this compound is a key functional group for forming co-crystals, as it can reliably form hydrogen bonds with a variety of complementary functional groups, known as co-formers. rsc.org A common strategy involves using co-formers containing pyridine (B92270) groups, which readily form a robust carboxylic acid–pyridine supramolecular heterosynthon. rsc.org
Synthesis of this compound co-crystals can be achieved through several methods:
Solution Crystallization: This involves dissolving this compound and a co-former in a suitable solvent or solvent mixture and allowing the co-crystal to form upon slow evaporation or cooling. wisdomlib.org For instance, co-crystals of this compound and paracetamol have been synthesized by dissolving both components in methanol (B129727), followed by precipitation with cold water. wisdomlib.org
Grinding/Mechanochemistry: This solvent-free or low-solvent method involves grinding the two solid components together, sometimes with the addition of a catalytic amount of liquid (liquid-assisted grinding or LAG). nih.gov This technique has been used to prepare multicomponent systems of this compound with compounds like ethacridine. nih.govresearchgate.net
Slurry Conversion: In this method, the active pharmaceutical ingredient (API) is stirred in a solvent in which it is sparingly soluble, in the presence of the co-former. The more stable co-crystal phase will eventually crystallize from the slurry.
The choice of co-former is critical. Researchers have successfully synthesized co-crystals of this compound with a range of pharmaceutically acceptable compounds, including other active ingredients like fenofibric acid and paracetamol, as well as excipients like dipyridyls. rsc.orgwisdomlib.orgresearchgate.net
Table 2: Examples of Co-formers and Synthesis Methods for this compound Co-crystals
The crystal structure of pure this compound (Form I) is characterized by a centrosymmetric dimer motif where the carboxylic acid groups of two molecules form a pair of O–H···O hydrogen bonds. researchgate.netias.ac.in This robust interaction is a classic example of a supramolecular homosynthon. rsc.org
In co-crystals, this homosynthon often gives way to more favorable supramolecular heterosynthons formed between this compound and the co-former. rsc.org The study of these hydrogen bonding networks is fundamental to understanding and predicting the structure of the resulting co-crystal.
A primary and well-exploited interaction is the carboxylic acid–pyridine heterosynthon . rsc.org When this compound is co-crystallized with a dipyridyl compound like 4,4'-bipyridine, the carboxylic acid group of this compound forms a strong O–H···N hydrogen bond with the nitrogen atom of the pyridine ring. rsc.org This interaction is often reinforced by a weaker C–H···O interaction, which enhances the rigidity of the resulting supramolecular structure. rsc.org
For example, in the co-crystal of this compound with ethacridine, the crystal packing is densely driven by hydrogen bonds, in contrast to structures obtained from solution crystallization which favor π-π stacking interactions. nih.govresearchgate.net Computational tools like Hirshfeld surface analysis are often used to visualize and quantify these diverse intermolecular contacts within the crystal lattice, providing insight into the forces governing the supramolecular architecture. nih.gov
Co-crystallization can significantly alter the physicochemical properties of this compound, most notably its chemical stability, solubility, and dissolution rate. japsonline.comresearchgate.net One of the primary motivations for developing co-crystals of this compound is to improve its stability, particularly against hydrolysis. This compound is susceptible to degradation into salicylic (B10762653) acid and acetic acid, a reaction catalyzed by moisture.
By engaging the carboxylic acid group—a key participant in the hydrolysis mechanism—in a robust hydrogen bond within a co-crystal lattice, the molecule's reactivity can be reduced. researchgate.net The formation of a stable crystalline structure with a co-former can shield the vulnerable ester group from water molecules, thereby enhancing the compound's shelf-life and stability under high humidity conditions. japsonline.comijper.org
For instance, stability studies on co-crystals of other APIs have shown that the co-crystal form can exhibit no detectable degradation under accelerated stability conditions (e.g., 40°C/75% relative humidity), outperforming the parent API. ijper.org While pure this compound is known to be moisture-sensitive, forming co-crystals can create a more stable solid form. dergipark.org.tr
Furthermore, co-crystallization impacts solubility and dissolution. ijper.org By pairing this compound with a highly soluble co-former, the resulting co-crystal can exhibit enhanced aqueous solubility. ijper.org This phenomenon is often explained by the "spring and parachute" effect. frontiersin.org The co-crystal, a high-energy solid form, dissolves to create a supersaturated solution (the "spring"), and the co-former in solution can help inhibit the precipitation of the less soluble parent drug, maintaining the supersaturated state for a longer period (the "parachute"). frontiersin.org This can lead to a significant improvement in the dissolution profile compared to the original crystalline form of this compound. For example, co-crystals of fenofibric acid and this compound were specifically designed to improve the solubility of fenofibric acid. researchgate.net
Table 3: Compound Names Mentioned
Advanced Analytical Research Methodologies for 2 Acetyloxybenzoate
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of 2-acetyloxybenzoate, offering non-destructive and highly detailed information about its molecular properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the analysis of this compound, FT-IR spectra provide clear evidence of its key structural features. The most prominent absorption bands are associated with the carbonyl (C=O) groups of the ester and carboxylic acid moieties.
The ester C=O stretch typically appears as a strong band around 1750 cm⁻¹. researchgate.net The carboxylic acid C=O stretch is also a strong band, usually observed around 1690 cm⁻¹. The broad absorption band in the region of 3000-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. Other significant peaks include the C-O stretching vibrations of the ester and carboxylic acid groups, which are found in the 1300-1180 cm⁻¹ region. thermofisher.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H bending vibrations. researchgate.netaab-ir.roresearchgate.net
FT-IR spectroscopy can also be utilized for quantitative analysis of this compound in various formulations by applying the Beer-Lambert law to the intensity of specific absorption bands. researchgate.netaab-ir.rojetir.org
Interactive Data Table: Key FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~1750 | C=O Stretch | Ester |
| ~1690 | C=O Stretch | Carboxylic Acid |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1300-1180 | C-O Stretch | Ester & Carboxylic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as a series of multiplets in the range of 7.0-8.2 ppm. thermofisher.com The methyl protons of the acetyl group are observed as a sharp singlet around 2.36 ppm. thermofisher.com The acidic proton of the carboxylic acid group is highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 11 ppm. thermofisher.com
The ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbonyl carbons of the ester and carboxylic acid are found at approximately 169.8 ppm and 170.5 ppm, respectively. oc-praktikum.de The carbon of the methyl group appears around 21.0 ppm. oc-praktikum.de The aromatic carbons resonate in the 122-151 ppm region. oc-praktikum.de
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~11.77 | Carboxylic Acid (-COOH) | ~170.5 | Carboxylic Acid (C=O) |
| 8.12 | Aromatic (H6) | ~169.8 | Ester (C=O) |
| 7.66 | Aromatic (H4) | ~151.3 | Aromatic (C2) |
| 7.28 | Aromatic (H5) | ~134.9 | Aromatic (C4) |
| 7.16 | Aromatic (H3) | ~132.5 | Aromatic (C6) |
| 2.36 | Methyl (-CH₃) | ~126.2 | Aromatic (C5) |
| ~124.0 | Aromatic (C3) | ||
| ~122.2 | Aromatic (C1) | ||
| ~21.0 | Methyl (-CH₃) |
Assignments are based on standard numbering of the benzoate (B1203000) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for the quantitative analysis of this compound and for studying the kinetics of its reactions, particularly its hydrolysis. The aromatic ring and carbonyl groups in the molecule are chromophores that absorb UV light.
The UV-Vis spectrum of this compound in various solvents typically shows an absorption maximum around 275-280 nm. researchgate.netwisdomlib.org This absorption is utilized in quantitative analysis by constructing a calibration curve based on the Beer-Lambert law. acs.orgnih.gov This technique is widely applied in quality control of pharmaceutical formulations. acs.orgnih.gov
Furthermore, UV-Vis spectroscopy is instrumental in kinetic studies of the hydrolysis of this compound to salicylic (B10762653) acid. acs.orgnih.govscispace.com The progress of the reaction can be monitored by measuring the change in absorbance over time. scispace.com For instance, the formation of salicylic acid can be followed by complexing it with iron(III) ions, which produces a colored complex with a distinct absorption maximum in the visible region. scispace.com
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, focusing on the vibrational modes of a molecule. It is particularly useful for analyzing the "fingerprint" region of the spectrum, which contains a wealth of structural information.
For this compound, the Raman spectrum exhibits characteristic peaks corresponding to its functional groups. The carbonyl group vibration is observed around 1603 cm⁻¹, and the presence of the aromatic ring gives rise to signals around 1030 cm⁻¹. researchgate.net Other notable peaks include those associated with C-H out-of-plane bending around 840 cm⁻¹. researchgate.net The O-H stretching mode of the carboxylic acid group can be identified in the range of 3065-2826 cm⁻¹. researchgate.net Raman spectroscopy is also sensitive to the crystalline form of the compound, with differences in peak positions and intensities observed for different polymorphs. jascoinc.com
Interactive Data Table: Characteristic Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3065-2826 | O-H Stretch |
| ~1603 | C=O Stretch |
| ~1030 | Aromatic Ring Vibration |
| ~840 | C-H Out-of-plane Bending |
Mass Spectrometry Techniques (ESI-MS, MALDI-TOF, GC-MS, LC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structure. Various ionization methods and mass analyzers are employed for this purpose.
Electrospray Ionization (ESI-MS) is a soft ionization technique often coupled with liquid chromatography (LC). For this compound, ESI-MS in negative ion mode typically shows the deprotonated molecule [M-H]⁻ at an m/z of 179. nih.govkoreamed.org
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another soft ionization technique suitable for analyzing solid samples and can be used to verify the molecular weight of complex derivatives of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives of this compound or its degradation products. netzsch.comhmdb.ca The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and highly sensitive method for the simultaneous quantification of this compound and its metabolites, such as salicylic acid, in biological matrices. nih.govkoreamed.orgscilit.comlongdom.org Tandem mass spectrometry (MS/MS) is often used to enhance selectivity and sensitivity, with specific ion transitions monitored for quantification. nih.govkoreamed.org For example, the transition from m/z 179 to 137 is often used for acetylsalicylic acid. nih.gov
Interactive Data Table: Common Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| ESI-MS | Negative | 179 | [M-H]⁻ |
| LC-MS/MS | Negative | 179 → 137 | [M-H]⁻ → [Salicylic Acid - H]⁻ |
X-ray Diffraction (Powder and Single Crystal) for Crystalline Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystalline structure of this compound. Both powder XRD (PXRD) and single-crystal XRD provide crucial information about the solid-state form of the compound.
Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample and to distinguish between different polymorphs. jocpr.commarshall.edumarshall.edu The PXRD pattern is a unique fingerprint of a specific crystalline form, characterized by a set of diffraction peaks at specific 2θ angles. google.comnih.gov For example, one crystalline form of a this compound derivative exhibits characteristic peaks at 2θ angles of 11.0°, 20.6°, and 25.1°. google.com
Interactive Data Table: Example PXRD Peaks for a this compound Derivative
| 2θ Angle (°) |
| 8.2 ± 0.2 |
| 11.0 ± 0.2 |
| 13.4 ± 0.2 |
| 16.5 ± 0.2 |
| 20.6 ± 0.2 |
| 25.1 ± 0.2 |
| 25.4 ± 0.2 |
Chromatographic Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of this compound and its related substances. Various chromatographic techniques are utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the simultaneous assay of this compound and its main impurity and metabolite, salicylic acid. nih.gov Reversed-phase HPLC methods are commonly developed for this purpose. nih.gov A typical method employs a C18 or C8 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid like phosphoric acid or acetic acid to ensure good separation and peak shape. nih.govresearchgate.netnih.govresearchgate.net Detection is typically performed using a UV detector at wavelengths around 230 nm or 275 nm. researchgate.netresearchgate.net
Method development often focuses on optimizing the mobile phase composition to achieve a rapid and efficient separation. For instance, an isocratic elution with a mobile phase of water-methanol-acetic acid can separate this compound, salicylic acid, and caffeine (B1668208) in under 10 minutes. researchgate.net The extraction solvent is also a critical parameter, with a mixture of methanol (B129727) and formic acid being effective for extracting the analytes from complex matrices like effervescent tablets. researchgate.net The goal of HPLC method development is to create a procedure that is not only fast but also linear, accurate, and precise for the quantification of this compound and its related compounds. researchgate.netscielo.br
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| Column | Hypersil C18 (5 µm, 15 cm × 4.6 mm) | researchgate.net |
| Mobile Phase | Water-Methanol-Acetic Acid | researchgate.net |
| Detection | UV at 275 nm | researchgate.net |
| Flow Rate | 0.8 mL/min | researchgate.net |
| Extraction Solvent | Methanol-Formic Acid | researchgate.net |
| Linearity Range (Aspirin) | 0.5–1.25 mg/mL | researchgate.net |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) offers another robust method for the determination of this compound, often coupled with a mass spectrometer (GC-MS) for enhanced sensitivity and specificity. researchgate.netnih.gov For GC analysis, this compound and related compounds are typically derivatized to increase their volatility. researchgate.net A common derivatization technique is esterification to form methyl esters, or silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
The separation is achieved on a capillary column, such as one coated with 5% OV-17, with a flame ionization detector (FID) or a mass spectrometer for detection. researchgate.net GC-MS methods can be highly sensitive, with detection limits for this compound in plasma as low as 1.0 ng/mL. researchgate.net These methods are particularly valuable for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured in biological fluids. researchgate.netnih.gov
Table 2: GC-MS Method Parameters for this compound in Human Plasma
| Parameter | Condition | Reference |
| Derivatization | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | researchgate.net |
| Column | 5% OV-17 on 100–120 mesh Gas-Chrom Q | researchgate.net |
| Detector | Mass Spectrometer (SIM mode) | researchgate.net |
| Linearity Range (Aspirin) | 2.0–400 ng/mL | researchgate.net |
| Detection Limit (Aspirin) | 1.0 ng/mL | researchgate.net |
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative assessment of the purity of this compound. chem21labs.comrsc.orgsydney.edu.au It is particularly useful for identifying the presence of salicylic acid, the primary impurity in synthesized aspirin (B1665792). sydney.edu.au The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel on a plastic or glass plate) and a mobile phase (a solvent or mixture of solvents). chem21labs.com
For the analysis, samples of the synthesized this compound, along with standards of pure this compound and salicylic acid, are spotted on the TLC plate. sydney.edu.au The plate is then developed in a chamber containing a suitable eluting solvent. williams.edu After development, the spots are visualized under UV light. chem21labs.comsydney.edu.au The presence of a spot in the sample lane that corresponds to the retention factor (Rf) of the salicylic acid standard indicates the presence of this impurity. stackexchange.com The intensity of the impurity spot can provide a qualitative indication of its concentration. chem21labs.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive counterpart, tandem mass spectrometry (LC-MS/MS), are powerful techniques for the trace analysis of this compound and the identification of its metabolites in biological matrices. researchgate.netnih.govnih.gov These methods combine the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.
For LC-MS analysis, sample preparation often involves protein precipitation or liquid-liquid extraction to isolate the analytes from the complex biological matrix. researchgate.netnih.gov The separation is typically performed on a reversed-phase column. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high selectivity and low limits of quantification. nih.govnih.gov For instance, LC-MS/MS methods have been developed with lower limits of quantification of 5 ng/mL for this compound in human plasma. researchgate.net Untargeted metabolomics studies using high-resolution LC-QTOF-MS have also been employed to identify a broad spectrum of metabolites affected by this compound administration. mdpi.com
Electrochemical Detection and Sensing Methodologies
Electrochemical methods offer a sensitive and rapid alternative for the determination of this compound. ifa.mdnih.gov These techniques are based on the electrochemical oxidation or reduction of the analyte at the surface of an electrode. Various types of modified electrodes have been developed to enhance the sensitivity and selectivity of the detection.
One approach involves the use of graphene-modified screen-printed electrodes. ifa.md The high surface area and excellent electrical conductivity of graphene contribute to an improved electrochemical response for this compound. ifa.md Another strategy is the indirect determination of this compound by first hydrolyzing it to salicylic acid, which is then detected electrochemically. nih.govresearchgate.netutb.cz This can be achieved using square wave voltammetry with carbon paste or graphite (B72142) pencil electrodes. nih.govresearchgate.netutb.cz These electrochemical sensors have shown low detection limits and have been successfully applied to the analysis of this compound in pharmaceutical formulations and biological fluids. ifa.mdelectrochemsci.org
Table 3: Performance of a Graphene-Modified Screen-Printed Electrode for this compound Detection
| Parameter | Value | Reference |
| Linear Range (Buffer) | 0.1 µM to 100 µM | ifa.md |
| Detection Limit (Buffer) | 0.09 µM | ifa.md |
| Linear Range (Oral Fluid) | 10 µM to 150 µM | ifa.md |
| Detection Limit (Oral Fluid) | 8.7 µM | ifa.md |
Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties and phase behavior of this compound. nih.govmt.comcapes.gov.br
DSC is used to measure the heat flow associated with thermal transitions in the material as a function of temperature. It can be used to determine the melting point and enthalpy of fusion of this compound. netzsch.comnih.gov Studies have shown that this compound can exist in different polymorphic forms, which exhibit different melting points. netzsch.com
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. mt.com The thermal decomposition of this compound has been shown to occur in multiple steps. nih.govcapes.gov.br Combining TGA with other techniques like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of the gaseous products evolved during decomposition. netzsch.comnetzsch.com These analyses are crucial for understanding the stability of the compound under different thermal conditions. mt.com
Table 4: Thermal Analysis Data for this compound
| Technique | Observation | Temperature Range (°C) | Reference |
| DSC | Melting Endotherm | 135.5 - 144.9 | netzsch.com |
| TGA | Two-step decomposition | 150 - 450 | nih.govnetzsch.com |
| TGA | First decomposition step | 160 - 260 | researchgate.net |
| TGA | Maximum degradation temperature | ~181 | researchgate.net |
Environmental Occurrence, Fate, and Degradation Studies of 2 Acetyloxybenzoate
Presence and Distribution in Aquatic Environments
2-Acetyloxybenzoate and its primary metabolite, salicylic (B10762653) acid, are frequently detected in various aquatic environments, a direct consequence of their extensive consumption and subsequent excretion. These compounds enter the environment primarily through wastewater effluents.
The primary human metabolite, salicylic acid, is also a significant environmental contaminant. researchgate.net Its presence is often indicative of the environmental load of this compound.
Interactive Table: Detection of this compound and its Metabolites in Aquatic Environments
| Compound | Environment | Concentration Range | Key Findings |
| This compound | Wastewater Treatment Plant (WWTP) Effluent | ng/L to µg/L | Incomplete removal during conventional treatment processes. |
| This compound | Surface Water (Rivers) | ng/L | Detected in various rivers, indicating widespread, low-level contamination. |
| Salicylic Acid | Wastewater | ng/L to µg/L | Often found at higher concentrations than the parent compound due to metabolism. |
| Salicylic Acid | Surface Water | ng/L to µg/L | A common transformation product found in aquatic systems. |
Degradation Pathways in Environmental Systems
Once in the environment, this compound is subject to various degradation processes that determine its persistence and ultimate fate. These pathways include photodegradation, biodegradation, and chemical degradation.
Photodegradation Mechanisms and Products
This compound contains chromophores that can absorb sunlight, leading to its direct photolysis. nih.gov The rate and products of photodegradation are influenced by factors such as water chemistry and the presence of other substances. The process can lead to the formation of various transformation products. The half-life of vapor-phase acetylsalicylic acid in the atmosphere, reacting with photochemically-produced hydroxyl radicals, is estimated to be 12 days. nih.gov
Biodegradation Pathways in Natural and Engineered Systems
Biodegradation is a key process in the removal of this compound from the environment. While some studies have classified it as readily biodegradable in certain screening tests using sewage sludge, others have shown its persistence in WWTPs. nih.gov The primary biodegradation pathway involves the hydrolysis of the ester bond to form salicylic acid and acetic acid. chembk.com Salicylic acid can be further degraded by microorganisms. For example, a strain of Pseudomonas can oxidize naphthalene (B1677914) to salicylic acid, which is then degraded to catechol. wdh.ac.id
Chemical Degradation in Environmental Matrices
The primary chemical degradation pathway for this compound in aqueous environments is hydrolysis. The ester linkage is susceptible to cleavage, particularly under moist conditions, yielding salicylic acid and acetic acid. chembk.com This reaction can be catalyzed by both acids and bases. The stability of this compound is therefore dependent on the pH of the surrounding water matrix.
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Conventional wastewater treatment methods are often insufficient for the complete removal of this compound and its transformation products. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for their effective degradation. nih.govtaylorfrancis.com AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants, including this compound. mdpi.commdpi.comkirj.ee
Common AOPs include:
Ozone/H₂O₂: This process was found to be more effective than UV/H₂O₂ for removing compounds of emerging concern, with an average removal efficiency of 66.8%. nih.gov
UV/H₂O₂: This method involves the photolysis of hydrogen peroxide to generate hydroxyl radicals. kirj.ee
Fenton and Photo-Fenton Processes: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals. mdpi.commdpi.com
TiO₂ Photocatalysis: Titanium dioxide, when irradiated with UV light, acts as a photocatalyst to generate reactive oxygen species. mdpi.comacs.org
One study demonstrated that a plasma-in-liquid process, enhanced with hydrogen peroxide and a TiO₂ photocatalyst, effectively decomposed this compound. mdpi.com
Formation and Detection of Environmental Transformation Products and Metabolites
The degradation of this compound in the environment leads to the formation of various transformation products and metabolites. The most common of these is salicylic acid, formed through hydrolysis. chembk.com
Further degradation of salicylic acid can lead to the formation of other compounds. For instance, one study on the degradation of this compound by a plasma-in-liquid process identified 2,4-dihydroxybenzoic acid as an intermediate. mdpi.com This was then further broken down into smaller organic acids like maleic acid, fumaric acid, oxalic acid, succinic acid, and formic acid before eventual mineralization to carbon dioxide and water. mdpi.com The detection and identification of these transformation products are crucial for a complete understanding of the environmental fate and potential risks associated with this compound contamination. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are often employed for this purpose. researchgate.netsemanticscholar.org
Interactive Table: Key Transformation Products of this compound
| Parent Compound | Transformation Product | Formation Pathway |
| This compound | Salicylic Acid | Hydrolysis, Biodegradation |
| Salicylic Acid | Gentisic Acid (2,5-dihydroxybenzoic acid) | Hydroxylation |
| Salicylic Acid | 2,4-Dihydroxybenzoic Acid | Hydroxylation |
| 2,4-Dihydroxybenzoic Acid | Maleic Acid, Fumaric Acid | Ring Opening |
| Maleic Acid, Fumaric Acid | Oxalic Acid, Succinic Acid, Formic Acid | Further Oxidation |
Sorption and Desorption Phenomena in Soil and Sediments
The environmental transport and bioavailability of this compound are significantly governed by its interaction with soil and sediment particles. Due to its rapid hydrolysis in the environment to salicylic acid, the sorption and desorption behavior of both acetylsalicylic acid and its primary metabolite, salicylic acid, are crucial to understanding its ultimate fate.
Direct studies on the sorption of this compound are limited. However, based on its chemical properties, its behavior in soil and sediment systems can be inferred. The organic carbon-water (B12546825) partition coefficient (Koc) for acetylsalicylic acid is estimated to be 100. nih.gov This value suggests that acetylsalicylic acid is expected to have high mobility in soil. nih.gov The pKa of acetylsalicylic acid is approximately 3.5, indicating that it will exist predominantly in its anionic form in most environmental pH ranges. nih.govnih.gov Anionic compounds generally exhibit weaker adsorption to soils rich in organic carbon and clay compared to their neutral counterparts. nih.gov
The sorption characteristics are more extensively documented for its degradation product, salicylic acid. Salicylic acid, also an organic acid, demonstrates variable sorption depending on soil composition and properties. nih.govplos.org Its sorption is strongly influenced by soil pH, the content of metal oxides (iron and aluminum), and clay content. plos.orgresearchgate.net
Research has shown that the sorption of salicylic acid can be significant, particularly in soils with high contents of metal oxides, such as Ferralsols. pfmodels.org The mechanism often involves ligand exchange, where the carboxylate and hydroxyl groups of salicylic acid form bidentate complexes with metal ions (like Fe and Al) on mineral surfaces. researchgate.netacs.org This process can lead to strong retention in certain soil types. In contrast, in soils with lower oxide content and higher pH, repulsion between the negatively charged salicylate (B1505791) anion and negatively charged soil surfaces can lead to lower sorption and higher mobility. researchgate.netresearchgate.net
Studies have reported a wide range of soil-water distribution coefficients (Kd) for salicylic acid, from 3.6 to 397 L/kg, underscoring the influence of soil type. nih.govpfmodels.org For instance, in Cambisols, Kd values for salicylic acid were found to be lower than in Ferralsols, which are rich in oxides. pfmodels.org The sorption of salicylic acid in Cambisols has been observed to decrease with increasing pH. pfmodels.orgnih.gov
The desorption of these compounds is also a critical factor. While strong sorption can limit mobility, desorption can lead to a slow release of the compound back into the soil solution over time. nih.gov The extent of desorption is often inversely related to the strength of sorption, with compounds bound via weaker forces being more readily desorbed. agriculturejournals.cz For salicylic acid, the formation of strong surface complexes with metal oxides can result in low desorption, effectively immobilizing the compound in the soil matrix. acs.org
The following table summarizes key sorption data for salicylic acid from scientific literature.
| Soil Type | pH | Organic Carbon (%) | Clay (%) | Fe oxides (g/kg) | Kd (L/kg) for Salicylic Acid | Reference |
| Cambisol 1 | 4.8 | 2.1 | 18.0 | 25.1 | 8.8 | pfmodels.org |
| Cambisol 2 | 5.5 | 1.5 | 15.0 | 23.2 | 3.6 | pfmodels.org |
| Cambisol 3 | 6.5 | 3.2 | 22.0 | 28.5 | 4.1 | pfmodels.org |
| Ferralsol 1 | 4.5 | 1.8 | 55.0 | 150.2 | 397 | pfmodels.org |
| Ferralsol 2 | 4.9 | 1.2 | 45.0 | 120.5 | 150 | pfmodels.org |
| Ultisol | 4.6 | 1.9 | 35.0 | 22.0 | - | plos.org |
| Alfisol | 5.8 | 1.4 | 25.0 | 16.0 | - | plos.org |
| Mollisol | 6.8 | 2.5 | 30.0 | 13.6 | - | plos.org |
Computational and Theoretical Chemistry Investigations of 2 Acetyloxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of the 2-acetyloxybenzoate molecule, including its geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the molecular geometry of this compound. nih.govuobaghdad.edu.iq Studies utilizing DFT, often with the B3LYP functional and various basis sets such as cc-pVDZ, 6-311+G(d,p), and 6-31G*, have successfully optimized the molecule's structure in the gas phase. nih.govdergipark.org.trauctoresonline.org The calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which show good correlation with experimental data from X-ray diffraction, though some deviations are noted due to intermolecular interactions in the solid state. dergipark.org.trwisdomlib.org
For instance, the C-C bond lengths within the benzene (B151609) ring are calculated to be approximately 1.39 Å, while the C=O double bonds are around 1.20-1.21 Å. nih.gov The potential energy surface of this compound has been explored to identify various conformational isomers, revealing that interactions between the ortho-substituted acetyl and carboxylic acid groups lead to steric repulsion, quantified to be at least 2.7 kcal/mol. missouri.edu
DFT calculations also allow for the determination of global reactivity descriptors, which characterize the electronic structure and reactivity of the molecule. nih.gov Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, and chemical potential are calculated to understand the molecule's stability and reactivity. nih.govdergipark.org.tr
| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) nih.gov | Calculated Value (B3LYP/cc-pVDZ) dergipark.org.tr |
|---|---|---|
| Benzene Ring C-C Bond Length | ~1.39 Å | ~1.39 Å |
| C=O Bond Length | 1.20 Å | - |
| C-O Bond Length | 1.36 Å | - |
| Smallest Bond Angle (H14-C13-C11) | - | 104.6451° |
| Largest Bond Angle (O12-C11-C6) | - | 123.6359° |
| Parameter | Value (Neutral State) nih.gov |
|---|---|
| EHOMO | -7.35 eV |
| ELUMO | -1.80 eV |
| Energy Gap (ΔE) | 5.55 eV |
| Chemical Hardness (η) | 2.77 eV |
| Chemical Softness (S) | 0.36 eV-1 |
| Chemical Potential (µ) | -4.57 eV |
| Electrophilicity Index (ω) | 3.77 eV |
Quantum chemical calculations are highly effective in predicting the spectroscopic properties of this compound, which aids in the interpretation of experimental spectra. Theoretical vibrational frequencies from Fourier-transform infrared (FTIR) and Raman spectra are calculated using DFT methods. nih.govresearchgate.net The results, when scaled, show excellent agreement with experimental data, allowing for precise assignment of vibrational modes to specific functional groups within the molecule. researchgate.netsphinxsai.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation, and computational methods provide valuable support. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is used to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net Calculated chemical shifts for the protons and carbons of this compound align well with experimental values. researchgate.net For example, the characteristic downfield chemical shift of the carboxylic acid proton is accurately predicted. thermofisher.com Theoretical calculations can explain the observed chemical shifts in terms of the electronic environment of each nucleus, such as the deshielding effect of the carbonyl group and the influence of substituents on the aromatic ring protons. dergipark.org.trthermofisher.com
| Proton | Experimental Value (in CDCl3) thermofisher.com | Calculated Value (GIAO, B3LYP/cc-pVDZ) dergipark.org.tr |
|---|---|---|
| -COOH | 11.77 | 5.86 |
| -CH3 | 2.36 | - |
| Aromatic H (C9) | 8.12 | 8.80 |
| Aromatic H (C7) | 7.66 | 7.40 |
| Aromatic H (C8) | 7.28 | 7.88 |
| Aromatic H (C6) | 7.16 | 7.66 |
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, revealing its dynamics in various environments and its interactions with biological macromolecules. researchgate.net
MD simulations have been instrumental in studying the behavior of this compound in solution. Simulations of its dissolution process in water revealed a three-stage mechanism that begins with molecules being lost from the corners and edges of the crystal. researchgate.netnih.gov This is followed by a solution-annealing phase into a stable shape, which then dissolves at a rate proportional to its active surface area. researchgate.net The simulations suggest that the detachment of molecules from the crystal is the rate-determining step under sink conditions. researchgate.net
In aqueous solution, MD simulations using the GROMOS 96 force field have shown that dynamic intramolecular hydrogen bonds play a crucial role in determining the molecule's conformation. researchgate.net These interactions inhibit the rotation of the acetyl and carboxylic acid groups, leading the molecule to favor a stabilized, closed conformer structure in water. researchgate.net The stability of this compound within complexes, such as with hydroxypropyl-β-cyclodextrin, has also been explored in different solvents. kanazawa-u.ac.jp These simulations, analyzing root-mean-square deviation (RMSD), demonstrated that the complex exhibits the greatest stability in water due to strong hydrogen bonding capabilities. kanazawa-u.ac.jp
MD simulations are a powerful tool for investigating the dynamic interactions between this compound and proteins, providing insights into binding mechanisms and induced conformational changes. github.comacs.org Studies on the interaction with Human Serum Albumin (HSA), a key transport protein, have used steered MD simulations where the ligand is pulled from its binding site to calculate the work of binding and estimate the binding free energy. nih.govnih.gov
Simulations have also been used to analyze the structural changes in a protein upon ligand binding. For example, the binding of a this compound representative to HSA was found to increase the protein's stability while causing a decrease in its α-helix content. physchemres.org The stability of the ligand-protein complex over time is often assessed by monitoring the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over simulation times that can extend to 100 nanoseconds or more. researchgate.net These analyses confirm that the ligand remains stably bound and reveal which parts of the protein exhibit more flexibility or conformational changes upon binding. physchemres.orgresearchgate.net
Dynamics of this compound in Solution and at Interfaces
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are computational techniques central to drug discovery and understanding the mechanism of action of molecules like this compound. ijpsjournal.comiosrjournals.org These methods predict the preferred orientation of a ligand when bound to a protein target and estimate the strength of the interaction. oatext.comoatext.com
Docking studies have been performed to investigate the binding of this compound to a variety of protein targets. A primary target is the cyclooxygenase (COX) enzyme. Docking into the active site of human COX-2 (PDB ID: 5F19) revealed a binding affinity of -6.8 kcal/mol, with key interactions involving hydrogen bonds with residues TYR371 and SER513. wisdomlib.orgoatext.com Other targets investigated include resistin, where this compound showed a strong binding affinity (MolDock score of -81.2585) and formed a hydrogen bond with the residue Thr37. jptcp.comjptcp.com The interaction with β-lactoglobulin (BLG) has also been modeled, showing that hydrophobic forces are the main drivers of the binding. dovepress.com
Virtual screening uses these docking principles to screen large libraries of compounds against a protein target (structure-based screening) or to find molecules similar to a known active ligand (ligand-based screening). ijpsjournal.comf1000research.comnih.gov This approach has been used to identify potential new targets for this compound and to discover novel molecules based on its scaffold that may have improved properties. ijpsjournal.comf1000research.com
| Protein Target | PDB ID | Binding Affinity / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5F19 | -6.8 kcal/mol | TYR371, SER513 | wisdomlib.org |
| Resistin | 1IRF | -81.2585 (MolDock Score) | Trp65, Ser55, Ala84, Ala85, Arg86, Thr37, Ser57 | jptcp.comjptcp.com |
| Prostaglandin (B15479496) H2 (PGH2) Synthase | 5F19 | -7.0 kcal/mol | - | oatext.comoatext.com |
| β-lactoglobulin (BLG) | - | Kb = 2.051 × 103 M-1 | Hydrophobic interactions | dovepress.com |
Prediction of Binding Affinities to Biomolecular Targets
Computational methods are pivotal in predicting the binding affinities of this compound, commonly known as aspirin (B1665792), to its primary targets, the cyclooxygenase (COX) enzymes. These in silico approaches provide quantitative estimates of binding strength, which are crucial for understanding the compound's mechanism of action.
Molecular docking and more advanced simulations like Born–Oppenheimer molecular dynamics with quantum mechanical/molecular mechanical (QM/MM) potential have been employed to calculate the binding energies of this compound to both COX-1 and COX-2 isoforms. acs.org Studies have consistently shown that this compound is a weak non-covalent binder to both enzymes. acs.org
Other molecular docking studies have reported similar or slightly different binding affinities. For instance, one study reported a binding affinity of -6.68 kcal/mol for aspirin with the COX-1 enzyme. ekb.eg Another docking study focusing on the COX-2 enzyme found a binding affinity of -6.8 Kcal/mol. researchgate.netresearchgate.net The differences in reported binding energies can be attributed to the different computational methods and force fields used in the simulations. acs.orgekb.egresearchgate.net
The key takeaway from these computational predictions is that the differential potency of this compound against COX-1 and COX-2 is not primarily due to differences in the initial non-covalent binding step, but rather the kinetics of the subsequent acetylation reaction. acs.org
| Target Protein | Predicted Binding Affinity (kcal/mol) | Computational Method |
| Cyclooxygenase-1 (COX-1) | -3.5 ± 0.4 | QM/MM Simulations |
| Cyclooxygenase-2 (COX-2) | -3.8 ± 0.5 | QM/MM Simulations |
| Cyclooxygenase-1 (COX-1) | -6.68 | Molecular Docking |
| Cyclooxygenase-2 (COX-2) | -6.8 | Molecular Docking |
Identification of Potential Chemical Interactions
Computational simulations provide detailed insights into the specific chemical interactions between this compound and its biological targets at the atomic level. These interactions are fundamental to its binding and subsequent inhibitory action.
For both COX-1 and COX-2, simulation results indicate that this compound binds in a very similar orientation within the active site. acs.org The primary interactions stabilizing the molecule are hydrogen bonds. acs.org The hydroxyl groups of two key amino acid residues, Tyrosine 385 (Tyr385) and Serine 530 (Ser530), form hydrogen bonds with the this compound molecule. acs.org In the case of COX-2, molecular docking studies have specifically identified interactions with Tyrosine 371 (TYR371) and Serine 513 (SER513) residues. researchgate.netresearchgate.net
The carboxyl group of this compound is typically oriented towards the bulk solvent and forms additional hydrogen bonds with surrounding water molecules. acs.org This orientation is crucial for the subsequent chemical reaction. A notable finding from computational studies is the characterization of a substrate-assisted inhibition mechanism. acs.org In this mechanism, the carboxyl group of this compound itself acts as a general base, facilitating the acetylation of the Ser530 residue. acs.org This process proceeds through a metastable tetrahedral intermediate. acs.org
The key difference in the interaction that leads to the differential inhibition of COX-1 over COX-2 lies in the kinetics of this covalent modification step, which is influenced by the subtle structural differences between the active sites of the two isoforms. acs.org The activation free energy barrier for the acetylation of COX-1 by this compound is calculated to be 16.2 ± 0.1 kcal/mol, which is reasonably consistent with experimental values. acs.org The calculated barrier for COX-2 is 2.4 kcal/mol higher, explaining the slower rate of inhibition. acs.org
| Target Protein | Interacting Amino Acid Residues | Type of Interaction |
| Cyclooxygenase-1 (COX-1) | Tyr385, Ser530 | Hydrogen Bonding |
| Cyclooxygenase-2 (COX-2) | Tyr385, Ser530 | Hydrogen Bonding |
| Cyclooxygenase-2 (COX-2) | TYR371, SER513 | Hydrogen Bonding |
Quantitative Structure-Activity Relationship (QSAR) Studies (Chemical Properties Focus)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical properties of a series of compounds with their biological activities. In the context of this compound and its analogs, QSAR focuses on identifying the key molecular descriptors that govern their inhibitory potency against targets like cyclooxygenase.
While specific QSAR studies solely focused on a narrow set of this compound derivatives are not extensively detailed in the provided search results, the principles of QSAR are widely applied to non-steroidal anti-inflammatory drugs (NSAIDs) as a class. researchgate.net These studies often reveal that properties like lipophilicity (logP) and electronic parameters are critical for activity. researchgate.net For instance, in a study of diclofenac (B195802) analogs, lipophilicity and the angle of twist between the two phenyl rings were identified as crucial parameters for anti-inflammatory activity. researchgate.net
For this compound itself, its physicochemical properties are well-characterized and serve as a basis for QSAR models. Key descriptors include its molecular weight, logP (a measure of lipophilicity), and the presence of specific functional groups like the ester and carboxylic acid moieties. nih.gov These descriptors are calculated from the molecule's 2D or 3D structure and used to build mathematical models that predict the biological activity of new, untested compounds. arxiv.org
The overarching goal of QSAR in this context is to guide the design of new analogs with improved potency or selectivity. By understanding which chemical properties are most influential, chemists can rationally modify the structure of this compound to enhance its therapeutic profile.
| Molecular Descriptor | Value for this compound | Significance in QSAR |
| Molecular Weight | 180.16 g/mol | Influences absorption, distribution, and metabolism. |
| XLogP3 | 1.2 | A measure of lipophilicity, affecting membrane permeability and binding. |
| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 4 | The ester and carboxylic acid oxygens can accept hydrogen bonds. |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule. |
Machine Learning Applications in Chemical Pathway Prediction
Machine learning (ML) is increasingly being applied to predict the metabolic pathways of chemical compounds, including drugs like this compound. arxiv.orgnih.gov These approaches leverage large datasets of known metabolic reactions and compound structures to build predictive models that can elucidate the fate of a molecule in a biological system. arxiv.org
One approach involves using the chemical structure of a metabolite, often represented as a SMILES string, to extract a wide range of molecular features or descriptors. arxiv.org These features can then be used to train clustering algorithms or classifiers to predict the metabolic pathway to which a new metabolite belongs. arxiv.org For example, an approach using K-mode and k-prototype clustering algorithms has shown high accuracy in linking known metabolites to their respective pathways. arxiv.org
In the context of this compound, untargeted metabolomics studies combined with network analysis and machine learning algorithms have been used to identify metabolic pathways affected by the drug. nih.gov For instance, a study on the effects of aspirin in human colon tissue used a set of algorithms called Mummichog, which is designed for high-throughput metabolomics, to predict metabolic pathways from the data. nih.gov This analysis revealed that aspirin treatment was associated with alterations in pathways such as pyrimidine (B1678525) metabolism and arachidonic acid metabolism. nih.gov
Furthermore, machine learning models, such as those built with the eXtreme Gradient Boosting (XGBoost) algorithm, have been developed to predict clinical outcomes related to aspirin's metabolic effects, such as the risk of hyperuricemia. frontiersin.org While not directly predicting the chemical transformation pathways of this compound, these models demonstrate the power of ML in understanding the broader biological consequences of its metabolism. frontiersin.org The development of chemical foundation models, like ChemBERTa-2, which are trained on vast numbers of chemical structures, also holds promise for more accurate prediction of chemical properties and reaction pathways. arxiv.org
| Machine Learning Application | Focus | Key Findings Related to this compound |
| Metabolomics Network Analysis (Mummichog) | Identification of metabolic pathways affected by aspirin treatment in human colon tissue. | Aspirin treatment was associated with changes in pyrimidine metabolism and arachidonic acid metabolism. nih.gov |
| Clustering Algorithms (K-mode, k-prototype) | Predicting metabolic pathways based on metabolite structure. | A general approach that could be applied to predict the pathways of this compound and its metabolites. arxiv.org |
| XGBoost Algorithm | Predicting the risk of hyperuricemia in individuals taking aspirin. | Identified key features like glomerular filtration rate and BMI as important predictors. frontiersin.org |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-acetyloxybenzoate via esterification of salicylic acid?
- Methodological Answer : The synthesis involves reacting salicylic acid with acetic anhydride under acidic catalysis (e.g., concentrated sulfuric or phosphoric acid). Key parameters include:
- Temperature : 50–80°C for 2–4 hours.
- Molar ratio : 1:1.2 (salicylic acid to acetic anhydride) to ensure complete esterification.
- Workup : Neutralization with sodium bicarbonate to remove excess acid, followed by recrystallization for purification .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm ester formation (C=O stretch at ~1740 cm⁻¹) .
Q. How does pH influence the hydrolysis kinetics of this compound?
- Mechanistic Analysis : Hydrolysis occurs via nucleophilic attack by water, with rates varying under acidic vs. basic conditions:
- Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, favoring slower hydrolysis (half-life ~24 hours at pH 2).
- Basic conditions : OH⁻ ions directly cleave the ester bond, accelerating hydrolysis (half-life ~30 minutes at pH 12) .
- Experimental Design : Use HPLC or titration to quantify salicylic acid release over time. Buffer solutions at controlled pH (2–12) are critical for reproducibility .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H NMR shows characteristic signals: δ 2.35 (acetyl CH₃), δ 7.2–8.1 (aromatic protons).
- Mass Spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 179.15 .
- X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., C-O ester bond: 1.34 Å) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound while minimizing side products?
- Process Optimization :
- Catalyst Screening : Replace H₂SO₄ with solid acid catalysts (e.g., zeolites) to reduce sulfonation byproducts.
- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to suppress hydrolysis during synthesis.
- Scale-Up Challenges : Address heat dissipation using jacketed reactors to maintain isothermal conditions .
- Data Contradiction : Discrepancies in reported yields (60–85%) may arise from residual moisture in acetic anhydride; use molecular sieves for anhydrous conditions .
Q. What strategies resolve contradictions in COX inhibition data for this compound derivatives?
- Case Study : Copper aspirinate (dicopper this compound) exhibits enhanced anti-inflammatory activity compared to aspirin. Conflicting IC₅₀ values may stem from assay variability (e.g., COX-1 vs. COX-2 isoforms).
- Resolution :
- Enzyme Source : Use purified human COX isoforms instead of murine models.
- Standardization : Normalize data to a reference inhibitor (e.g., indomethacin) .
Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties of this compound?
- Structure-Activity Relationship (SAR) :
- Halogenation at C4 : Increases lipophilicity (logP +0.5) but reduces solubility.
- Methylation of the acetate group : Enhances metabolic stability (t₁/₂ increased by 2-fold in vitro) .
Data Analysis & Presentation
Q. How should researchers address uncertainties in crystallographic data for this compound polymorphs?
- Best Practices :
- Error Analysis : Report R-factor (<0.05) and data-to-parameter ratio (>10) to validate refinement quality.
- Thermal Parameters : Anisotropic displacement parameters (ADPs) must be scrutinized for disorder .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇O₄⁻ | |
| Molecular Weight | 179.15 g/mol | |
| Hydrolysis Half-Life (pH 7) | 8 hours | |
| COX-1 IC₅₀ (Human) | 2.3 ± 0.4 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
